Liangshanin A
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Overview
Description
Liangshanin A is a natural diterpenoid compound found in the herbs of Rabdosia liangshanica. It is known for its unique structure and significant biological activities. The compound has a molecular formula of C20H26O4 and a molecular weight of 330.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Liangshanin A can be synthesized through a series of chemical reactions. One common method involves the use of Diels-Alder reactions, where this compound acts as a dienophile with various dienes to form tricyclic and tetracyclic adducts. These reactions typically proceed smoothly under controlled conditions, allowing for the synthesis of this compound in multiple steps.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the herbs of Rabdosia liangshanica. The extraction process includes solvent extraction using organic solvents such as ethanol and chloroform, followed by purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Liangshanin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Liangshanin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of diterpenoid synthesis and reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and other industrial applications
Mechanism of Action
The mechanism of action of Liangshanin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biological pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is known to interact with key enzymes and receptors in these pathways .
Comparison with Similar Compounds
Liangshanin A is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
Liangshanin G: Another diterpenoid with a similar structure but different functional groups.
Gesneroidin B: A related compound with distinct biological activities.
11β-hydroxy-16-kaurene: A diterpenoid with structural similarities but different reactivity .
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTXARLHZHVLRV-MJTHGBBVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C34C(C2(C=CC1=O)C)CCC(C3O)C(=C)C4=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C=CC(=O)C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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